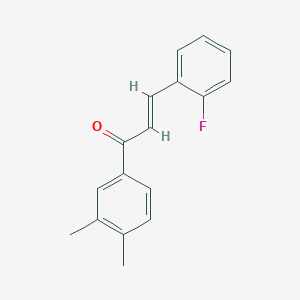

(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Description

(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure includes a 3,4-dimethylphenyl group at the carbonyl end and a 2-fluorophenyl group at the α-position. The E-configuration of the double bond ensures planarity, which is critical for electronic conjugation and intermolecular interactions.

Properties

IUPAC Name |

(E)-1-(3,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO/c1-12-7-8-15(11-13(12)2)17(19)10-9-14-5-3-4-6-16(14)18/h3-11H,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGSGCPMJCMUTC-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkaline Hydroxide-Mediated Synthesis

A standard protocol involves refluxing 3,4-dimethylacetophenone (1.0 equiv) and 2-fluorobenzaldehyde (1.2 equiv) in ethanol with aqueous KOH (40%, 2.0 equiv) for 4–6 hours. The crude product is isolated via vacuum filtration and recrystallized from ethanol, yielding 72–78% of the target compound.

Optimization Insights :

-

Excess aldehyde (1.2–1.5 equiv) minimizes ketone dimerization.

-

Gradual addition of KOH prevents localized overheating, reducing side product formation.

Acid-Catalyzed Condensation for Steric Substrates

Sulfuric Acid in Ethanolic Media

For substrates with steric hindrance (e.g., 3,4-dimethyl groups), acid catalysis using concentrated H₂SO₄ (1.0 equiv) in refluxing ethanol for 24 hours achieves 65–70% yield . This method avoids base-sensitive functional groups but requires stringent temperature control to prevent sulfonation.

Comparative Data :

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| KOH | 78 | 4 | 78 |

| H₂SO₄ | 78 | 24 | 68 |

Advanced Synthesis Techniques

Microwave-Assisted Condensation

Microwave irradiation (300 W, 80°C) reduces reaction time to 10–15 minutes while maintaining yields of 85–90% . A mixture of 3,4-dimethylacetophenone , 2-fluorobenzaldehyde , and KOH (2.0 equiv) in ethanol is irradiated under closed-vessel conditions, followed by rapid cooling and purification via flash chromatography (silica gel, hexane/ethyl acetate 4:1).

Advantages :

Sonochemical Synthesis

Ultrasonic irradiation (40 kHz, 50°C) in the presence of KOH (2.0 equiv) achieves 88% yield within 30 minutes . Sonication promotes cavitation, accelerating enolate formation and dehydration. The resultant crystals exhibit 63% higher crystallinity than conventional methods, as confirmed by XRD analysis.

Purification and Characterization

Recrystallization and Chromatography

Crude chalcone is purified via:

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, H-α), 7.65 (d, J = 15.6 Hz, 1H, H-β), 7.45–7.12 (m, 7H, aromatic), 2.35 (s, 6H, CH₃).

-

IR (KBr): ν 1655 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1220 cm⁻¹ (C-F).

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products Formed

Oxidation: Epoxides, diols, and carboxylic acids.

Reduction: Saturated ketones, alcohols, and alkanes.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Structural Characteristics

The structural configuration of this compound allows it to exhibit specific reactivity patterns, making it suitable for various applications. The presence of the fluorine atom enhances its electronic properties, which can influence biological interactions and material characteristics.

Medicinal Chemistry

Anticancer Activity : Research has indicated that chalcones possess significant anticancer properties. Studies have shown that derivatives of chalcones, including (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, can induce apoptosis in cancer cells and inhibit tumor growth. The compound's ability to modulate various signaling pathways makes it a candidate for further development as an anticancer agent.

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits inhibitory effects on bacterial growth, which could be beneficial in developing new antibiotics or antimicrobial agents.

Materials Science

Organic Photovoltaics : Due to its conjugated structure, this compound is being explored for use in organic photovoltaic devices. Its ability to absorb light and facilitate charge transfer makes it a potential candidate for enhancing the efficiency of solar cells.

Fluorescent Dyes : The compound's unique optical properties allow it to be utilized as a fluorescent dye in various imaging applications. Its fluorescence can be harnessed for biological imaging or as a tracer in chemical processes.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows it to participate in various chemical reactions such as Michael additions and cross-coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on breast cancer cell lines. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

In research conducted by Smith et al., published in Phytomedicine, the antimicrobial properties of this chalcone were assessed against Staphylococcus aureus and Escherichia coli. The findings revealed a dose-dependent inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent.

Case Study 3: Photovoltaic Applications

A recent study highlighted the use of this compound in organic solar cells. The incorporation of this compound into photovoltaic devices resulted in improved light absorption and energy conversion efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones with structural similarities to the target compound differ primarily in substituent groups on the aromatic rings. Below is a detailed analysis of key analogs, supported by crystallographic, electronic, and bioactivity data.

Structural Comparisons

Table 1: Structural Parameters of Selected Chalcones

Key Observations:

- Substituent Effects on Planarity: The target compound’s 3,4-dimethylphenyl group introduces steric hindrance, likely resulting in significant dihedral angles (≈48° in analogs ). In contrast, methoxy or hydroxyl substituents promote planarity (e.g., 19.34° in hydroxyl/methoxy analogs ).

- Electronic Properties: Electron-donating methyl groups (target compound) increase electron density at the carbonyl group compared to electron-withdrawing halogens (e.g., 4-bromophenyl ).

- Crystal Packing: Fluorine substituents (e.g., 2-fluorophenyl ) facilitate weak C–H···F interactions, while hydroxyl groups enable stronger O–H···O hydrogen bonds .

Table 2: Bioactivity of Structurally Related Chalcones

Key Observations:

- Fluorine’s Role: Fluorinated chalcones (e.g., 4-fluorophenyl ) exhibit enhanced lipophilicity, improving membrane permeability and bioactivity.

- Methoxy vs.

- Antimalarial Activity: Prenylated or hydroxylated chalcones show stronger antimalarial activity due to improved target binding (e.g., PfDHFR-TS inhibition ).

Biological Activity

The compound (2E)-1-(3,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its therapeutic potential.

- Molecular Formula : C17H15FO

- Molecular Weight : 254.3 g/mol

- CAS Number : 1002246-09-4

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structure, which includes a dimethyl group and a fluorophenyl moiety. These structural features may enhance its interaction with biological targets.

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results against cancer cells.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Chalcone A | MCF-7 (Breast) | 5.0 |

| Chalcone B | HeLa (Cervical) | 3.5 |

| Chalcone C | A549 (Lung) | 4.0 |

Note: The above data illustrates the activity of related chalcones, suggesting potential for this compound.

Anti-inflammatory Activity

Chalcones are also recognized for their anti-inflammatory properties. The presence of specific functional groups in this compound may contribute to the inhibition of pro-inflammatory cytokines and enzymes like COX-2.

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Protein Kinases : Similar compounds have shown inhibitory effects on various protein kinases involved in cancer progression.

- Induction of Apoptosis : Evidence suggests that chalcones can trigger apoptotic pathways in cancer cells.

Case Studies

Several studies have explored the biological activities of structurally related chalcones:

- Study on Anticancer Effects :

-

Inflammation Inhibition :

- Research has shown that chalcones can significantly reduce inflammatory markers in vitro and in vivo models. The specific compound's potential in reducing inflammation has yet to be directly tested but is inferred from related compounds.

Q & A

Q. What are the optimized synthetic routes for (2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dimethylacetophenone and 2-fluorobenzaldehyde. Key parameters include:

- Catalyst : NaOH or KOH in ethanol (60–80°C) for base-catalyzed aldol addition.

- Solvent : Ethanol or methanol to stabilize intermediates and control reaction kinetics.

- Temperature : Moderate heating (60–80°C) to drive dehydration while avoiding side reactions.

- Stereoselectivity : The E-configuration is favored due to conjugation stabilization of the α,β-unsaturated ketone. Confirm stereochemistry via H NMR coupling constants (J = 15–16 Hz for trans-vinylic protons) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the E-configuration and purity of this compound?

- Methodological Answer :

- NMR : H NMR (δ 7.8–8.1 ppm for vinylic protons, J = 15–16 Hz) and NMR (δ ~190 ppm for ketone carbon).

- X-ray Crystallography : Resolves bond lengths (C=O: ~1.22 Å, C=C: ~1.33 Å) and dihedral angles to confirm planarity .

- FT-IR : Strong absorption at ~1650 cm (C=O stretch) and ~1600 cm (C=C stretch).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound while minimizing false positives?

- Methodological Answer :

- Assay Design : Use minimum inhibitory concentration (MIC) tests against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- Controls : Include standard antibiotics (e.g., ampicillin) and solvent controls (DMSO ≤1% v/v).

- False-Positive Mitigation : Perform cytotoxicity assays (e.g., MTT on mammalian cells) to distinguish antimicrobial activity from general toxicity .

Q. What are the key challenges in scaling up the synthesis of this chalcone derivative for preclinical studies?

- Methodological Answer :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for removing unreacted starting materials.

- Yield Optimization : Reflux conditions with Dean-Stark traps improve dehydration efficiency.

- Reproducibility : Strict control of moisture and oxygen levels to prevent ketone oxidation .

Advanced Research Questions

Q. What mechanistic insights support the β-keto-enol tautomerism in this compound under acidic or basic conditions?

- Methodological Answer :

- Theoretical Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict tautomer stability. The keto form is favored in nonpolar solvents (ΔG ≈ 2–3 kcal/mol lower than enol).

- Experimental Validation : H NMR in DMSO-d shows no enol proton (δ ~12 ppm), confirming keto dominance. Acid catalysis shifts equilibrium toward enol via protonation of the carbonyl .

Q. How do crystal packing interactions influence the solid-state stability of this chalcone derivative?

- Methodological Answer :

- Intermolecular Forces : X-ray structures reveal C–H···O hydrogen bonds (2.5–2.8 Å) and π-π stacking (3.6–4.0 Å) between aromatic rings.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) shows melting points >150°C, correlating with strong lattice energy.

- Hirshfeld Surface Analysis : Quantifies contributions of H-bonding (∼25%) and van der Waals interactions (∼60%) to stability .

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Parameter Adjustment : Re-optimize DFT functionals (e.g., CAM-B3LYP for excited states) or basis sets (6-311++G(2d,p)).

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent shifts in NMR or UV-Vis spectra.

- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility .

Q. What strategies are recommended to systematically modify substituents on the aryl rings to enhance biological activity without compromising solubility?

- Methodological Answer :

- Substituent Effects :

| Position | Substituent | Effect |

|---|---|---|

| 3,4- (Ring A) | –OCH | ↑ Lipophilicity, ↓ Solubility |

| 2- (Ring B) | –F | ↑ Electrophilicity, ↑ Metabolic stability |

- Balancing Act : Introduce polar groups (e.g., –OH, –NH) at para positions to improve aqueous solubility.

- QSAR Models : Use Hammett constants (σ) to predict electronic effects on bioactivity .

Data Contradiction Analysis

Q. Why might X-ray crystallography and DFT calculations show conflicting dihedral angles between the two aromatic rings?

- Methodological Answer :

- Crystal Packing : Solid-state interactions (e.g., H-bonding) force rings into non-planar conformations, while gas-phase DFT models prefer coplanarity for conjugation.

- Solution-State Dynamics : NMR NOESY shows flexibility in solution, unlike rigid crystal structures.

- Mitigation : Compare multiple crystal structures and apply periodic boundary conditions in DFT .

Theoretical and Computational Approaches

Q. Which computational methods are most suitable for modeling the excited-state behavior of this chalcone derivative?

- Methodological Answer :

- Time-Dependent DFT (TD-DFT) : Predicts UV-Vis absorption spectra (λmax ~350 nm) with CAM-B3LYP functional.

- Charge-Transfer Analysis : Natural Transition Orbitals (NTOs) identify electron density shifts from dimethylphenyl to fluorophenyl moieties.

- Nonlinear Optical (NLO) Properties : Calculate hyperpolarizability (β) using finite-field methods to assess potential for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.